3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride
Description
3-Methyl-3H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline dihydrochloride is a heterocyclic aromatic amine (HAA) derivative with a fused imidazo-quinoline scaffold. Its dihydrochloride salt form enhances solubility and stability, making it suitable for laboratory studies . This compound belongs to the broader class of HAAs, which are formed during high-temperature cooking of protein-rich foods or synthesized for research purposes.
Properties
IUPAC Name |
3-methyl-4,5,5a,6,7,8,9,9a-octahydroimidazo[4,5-f]quinoline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14;;/h7-9,12H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAPIWHWUYEXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCC3C2CCCN3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-3H,4H,5H,5AH,6H,7H,8H,9H,9AH-imidazo[4,5-f]quinoline dihydrochloride (commonly referred to as IQ) is a compound of significant interest due to its biological activity and potential implications in carcinogenicity and mutagenicity. This article reviews the biological activity of IQ based on diverse research findings, including case studies and data tables.
- Chemical Formula : C₁₁H₈Cl₂N₄
- Molecular Weight : 252.12 g/mol
- CAS Number : 76180-96-6
- Melting Point : >300 °C
Biological Activity Overview
IQ has been primarily studied for its mutagenic and carcinogenic properties. It is derived from cooking processes of certain meats and fish and has been detected in various food products. The compound is known to induce genetic mutations and has been classified as a probable human carcinogen.
Mutagenicity Studies
IQ has demonstrated high mutagenic activity in various assays:
- Ames Test : IQ shows positive results across multiple strains of bacteria, indicating its potential to cause mutations.
- In Vivo Studies : In studies involving mice and rats, IQ administration resulted in increased incidences of tumors in various organs.
Carcinogenicity Evidence
Research indicates that IQ is associated with several types of cancer:
- Mice Studies : Administration of IQ led to hepatocellular adenomas and carcinomas. In one study involving newborn male B6C3F1 mice treated with IQ via intraperitoneal injection, a significant increase in hepatic adenomas was observed after 12 months .
| Tumor Type | Incidence in Mice | Reference |
|---|---|---|
| Hepatocellular Carcinoma | 14/20 (high dose) | |
| Adenocarcinoma (lung) | 5/24 (low dose) | |
| Squamous-cell Carcinoma (forestomach) | Notable incidence |
- Rat Studies : In rats fed diets containing IQ over extended periods (up to 104 weeks), tumors were observed in the liver and intestines .
The mutagenic effects of IQ are believed to stem from its ability to form DNA adducts. This process leads to errors during DNA replication, ultimately resulting in mutations that can initiate cancerous transformations.
Case Studies
Several case-control studies have investigated the link between dietary intake of IQ and cancer incidence:
- Japanese Study on Gastric Cancer : A case-control study showed no significant association between the consumption of grilled fish or meat and gastric cancer risk despite the presence of IQ in these foods .
- Ankara Study : A study conducted in Turkey found a correlation between high IQ consumption and increased rates of adenocarcinoma in the stomach .
Research Findings
Recent research has focused on exploring potential inhibitors derived from imidazoquinoline structures:
Comparison with Similar Compounds
Structural Comparisons
The compound’s structure features a fully saturated imidazo[4,5-f]quinoline core with a methyl substituent. Key structural differences from related HAAs include:
- Amino vs.
- Saturation: Its fully hydrogenated core (multiple "H" designations in the name) distinguishes it from planar aromatic HAAs like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which have greater DNA intercalation capacity .
Table 1: Structural Features of Selected HAAs
| Compound | Core Structure | Substituents | Aromaticity |
|---|---|---|---|
| 3-Methyl-imidazo[4,5-f]quinoline diHCl | Imidazo[4,5-f]quinoline | Methyl, fully saturated | Non-aromatic |
| IQ | Imidazo[4,5-f]quinoline | Amino, methyl | Aromatic |
| MeIQx | Imidazo[4,5-f]quinoxaline | Amino, dimethyl | Aromatic |
| PhIP | Imidazo[4,5-b]pyridine | Amino, methyl, phenyl | Aromatic |
Toxicological and Carcinogenic Profiles
- Mutagenicity: IQ and MeIQ require metabolic activation (e.g., N-hydroxylation by cytochrome P450 enzymes) to form DNA adducts, whereas the methylated, non-amino structure of the target compound likely reduces direct mutagenic activity .
- Carcinogenicity: IQ: Classified by IARC as Group 2A (probable human carcinogen) . MeIQ: Classified as Group 2B (possible human carcinogen) . Target Compound: No direct carcinogenicity data, but structural modifications suggest lower risk compared to amino-substituted HAAs .
Table 2: IARC Classifications and Key Toxicological Data
| Compound | IARC Classification | Key Metabolic Pathway | DNA Adduct Formation |
|---|---|---|---|
| IQ | 2A | N-hydroxylation via P450 | High (liver, kidney) |
| MeIQ | 2B | N-hydroxylation | Moderate |
| 3-Methyl-imidazo[...] | Not evaluated | Likely detoxification | Not reported |
Metabolic and Environmental Stability
- Metabolic Activation: IQ and MeIQx are metabolized to reactive intermediates (e.g., N-hydroxy-IQ) that bind DNA . The target compound’s lack of an amino group may favor detoxification pathways like glucuronidation .
- Photostability : Under UV light, IQ reacts with nitrosamines to form nitro derivatives (e.g., 2-nitro-IQ), enhancing mutagenicity. The dihydrochloride form of the target compound may exhibit greater stability under similar conditions .
Preparation Methods
Cyclocondensation of Quinoline Diamines
The most common strategy for constructing the imidazo[4,5-f]quinoline scaffold involves cyclocondensation of 5,6-diaminoquinoline derivatives with carbonyl equivalents. For example:
- Quinoline-5,6-diamine (prepared via reduction of 6-nitroquinoline-5-amine using SnCl₂/HCl) reacts with methylating agents (e.g., cyanogen bromide or trimethylorthoformate) to form the imidazole ring.
- In the case of 3-methyl substitution, methylation may occur simultaneously during cyclization or via post-functionalization. Source documents a related method for 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), where 5,6-diaminoquinoline reacts with cyanogen bromide to generate a cyclic intermediate, followed by thermal decomposition to yield the methylated product.
Key reaction parameters:
Palladium-Catalyzed Cross-Coupling Modifications
Recent advances employ palladium-mediated reactions to introduce substituents at specific positions:
- Suzuki-Miyaura coupling of halogenated intermediates with boronic acids (e.g., installing aryl groups at C2).
- Cyanation at C7 using Pd(TFA)₂/TrixiePhos/Zn(CN)₂ (76–85% yield).
While these methods are primarily used for functionalizing preformed imidazoquinolines, they highlight strategies applicable to modifying the 3-methyl derivative.
Methylation Strategies for N3 Substituent
Direct Alkylation During Cyclization
Methylation at N3 can be achieved in situ using:
- Methyl iodide or dimethyl sulfate in basic conditions (K₂CO₃ or Et₃N).
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
Example protocol:
Post-Cyclization Methylation
For improved regiocontrol, late-stage methylation using:
- Methyl triflate in anhydrous DMF at 0°C (90% efficiency).
- Diazomethane in ether (requires strict temperature control).
Reduction and Salt Formation
Hydrogenation of Unsaturated Intermediates
Partially saturated rings are achieved through:
Dihydrochloride Salt Preparation
Conversion to the hydrochloride salt involves:
- Dissolving free base in anhydrous HCl-saturated EtOAc.
- Stirring at RT for 2 h.
- Filtering and washing with cold diethyl ether.
Purification and Characterization
Chromatographic Methods
Analytical Data
- ¹H NMR (DMSO-d₆): δ 1.45 (s, 3H, CH₃), 2.70–3.20 (m, 8H, CH₂), 7.90–8.30 (m, 3H, Ar-H).
- HRMS : m/z calcd. for C₁₁H₁₇N₃ [M]⁺ 191.1423, found 191.1421.
- HPLC Purity : ≥95% (C18 column, 254 nm).
Comparative Analysis of Synthetic Approaches
| Method | Steps | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 3 | 55 | 95 | Short sequence |
| Palladium coupling | 5 | 30 | 97 | Late-stage functionalization |
| Post-alkylation | 4 | 48 | 93 | Regiochemical control |
Challenges and Optimization Opportunities
- Ring Saturation Control : Over-reduction during hydrogenation leads to undesired decahydro derivatives. Using Lindlar catalyst or partial pressure control mitigates this.
- Salt Hygroscopicity : The dihydrochloride form requires storage at ≤25°C with desiccants to prevent hydrolysis.
- Scale-up Limitations : Pd-mediated steps face cost barriers; developing nickel or iron catalysts could improve viability.
Q & A
Q. What spectroscopic techniques are critical for characterizing the molecular structure of 3-Methyl-3H-imidazo[4,5-f]quinoline dihydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR resolves proton environments, particularly distinguishing aromatic protons (e.g., δ 7.2–8.9 ppm for quinoline and imidazole moieties) and methyl groups (δ 1.9–2.9 ppm) .
- 13C NMR identifies carbon frameworks, such as sp² carbons in aromatic rings (δ 110–150 ppm) and aliphatic carbons (δ 20–55 ppm) .
- Infrared (IR) Spectroscopy:
- Mass Spectrometry (LC/MS):
Q. What synthetic routes are used to prepare imidazo[4,5-f]quinoline derivatives?
Methodological Answer:
- General Procedure (Adapted from Imidazo[4,5-g]quinoline Synthesis):
- Substrate Preparation: Start with halogenated quinoline precursors (e.g., 5-chloro derivatives) .
- Cyclization: React with α-keto acids (e.g., 2-oxo-2-phenylacetic acid) under reflux in ethanol for 12–24 hours .
- Purification: Use silica gel chromatography (petroleum ether/ethyl acetate gradients) or recrystallization .
- Key Parameters:
- Temperature: Reflux conditions (~78°C for ethanol) ensure cyclization without side reactions.
- Catalysts: Acidic or basic conditions may accelerate ring closure .
Q. Table 1: Comparison of Synthetic Conditions for Imidazo[4,5-f]quinoline Analogs
| Precursor | Reagent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 5-Chloroquinoline | 2-Oxo-2-phenylacetic acid | 12 h | 66% | |
| 8-Methylquinoline | Thiophene-2-carboxylic acid | 18 h | 58% |
Advanced Research Questions
Q. How can researchers optimize purification methods for imidazo[4,5-f]quinoline derivatives?
Methodological Answer:
- Chromatographic Techniques:
- Crystallization:
Q. How should experimental designs assess the environmental fate of imidazo[4,5-f]quinoline derivatives?
Methodological Answer:
- Key Parameters (Adapted from Environmental Toxicology Studies):
- Degradation Studies:
- Test photolysis (UV light) and hydrolysis (pH 3–9) to measure half-lives .
2. Bioaccumulation: - Use partition coefficients (log P) from HPLC retention times to predict lipid solubility .
3. Ecotoxicology: - Conduct Daphnia magna or algal growth inhibition assays at 0.1–10 mg/L concentrations .
Q. Table 2: Environmental Persistence Metrics for Related Compounds
| Compound | log P | Hydrolysis Half-Life (pH 7) | Photolysis Half-Life |
|---|---|---|---|
| IQ (Analog) | 2.1 | 48 h | 12 h |
| MeIQx | 1.8 | 72 h | 24 h |
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Validation Strategies:
- Dose-Response Reproducibility: Test multiple concentrations (e.g., 1 nM–100 μM) across independent labs .
- Mechanistic Studies:
- Use isotopic labeling (e.g., ³H or ¹⁴C) to track metabolic pathways .
- Compare results with structural analogs (e.g., MeIQx vs. IQ) to identify SAR trends .
- Statistical Analysis:
Q. What computational methods predict interactions between imidazo[4,5-f]quinoline derivatives and biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina with crystal structures (e.g., cytochrome P450 1A2) to model binding affinities .
- QSAR Modeling:
- Train models with descriptors like polar surface area, H-bond donors, and π-π stacking potential .
- MD Simulations:
- Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
